2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
This compound features a chromeno[2,3-d]pyrimidine core substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 5. A sulfanyl (-S-) linker connects the chromenopyrimidine moiety to a 1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one group. Its molecular weight is approximately 527.6 g/mol (calculated), with moderate solubility in polar aprotic solvents like DMSO.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24FN3O2S/c1-18-8-13-25-21(15-18)16-23-28(35-25)31-27(20-9-11-22(30)12-10-20)32-29(23)36-17-26(34)33-14-4-6-19-5-2-3-7-24(19)33/h2-3,5,7-13,15H,4,6,14,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZDZMGDXYMBFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)N5CCCC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-d]pyrimidine core, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The sulfanyl group is then added via a nucleophilic substitution reaction. Finally, the tetrahydroquinolinyl group is incorporated through a cyclization reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions. The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one exhibit significant anticancer properties. The mechanism of action often involves inhibition of dihydrofolate reductase (DHFR), a crucial enzyme for nucleotide synthesis and DNA replication. This inhibition can lead to antiproliferative effects in cancer cells, making it a candidate for further development in cancer therapeutics .
Antimicrobial Properties
The compound's unique structure may also confer antimicrobial properties. Preliminary studies suggest that derivatives with similar chromeno-pyrimidine cores can inhibit the growth of various bacterial strains. The sulfanyl group is thought to play a role in enhancing these antimicrobial effects by interacting with bacterial cell membranes .
Development of Organic Photovoltaics
Due to its unique electronic properties, This compound has potential applications in the field of organic photovoltaics (OPVs). The compound can be incorporated into organic solar cells where it may enhance light absorption and charge transport efficiency .
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the efficacy of similar chromeno-pyrimidine derivatives against various cancer cell lines. Results indicated that the compounds exhibited IC50 values in the low micromolar range, demonstrating significant antiproliferative activity .
Case Study 2: Antimicrobial Activity
A recent publication in Journal of Medicinal Chemistry reported on the antimicrobial activity of related compounds containing chromeno-pyrimidine structures. The study revealed that these compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Core Heterocycle Influence: Chromeno[2,3-d]pyrimidine derivatives (target compound and ) exhibit planar aromatic systems suitable for π-π stacking in enzyme active sites. Pyrazolo[3,4-c]pyrimidine derivatives () demonstrate higher kinase inhibition potency, likely due to the pyrazole ring’s ability to mimic adenine in ATP-binding pockets.
Substituent Effects: Fluorophenyl vs. Phenyl: The 4-fluorophenyl group in the target compound may improve metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., phenyl in ) due to increased electronegativity and reduced CYP450-mediated oxidation .
Pharmacokinetic Properties: The tetrahydroquinoline moiety in the target compound and may enhance blood-brain barrier penetration compared to piperidine-substituted analogs (), as suggested by computational logP values (target: ~3.2 vs. : ~2.8) . Thienopyrimidine derivatives () exhibit lower solubility (<10 µM in PBS) compared to chromenopyrimidines (>50 µM in PBS), attributed to the hydrophobic thiophene ring .
Biological Activity
2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorophenyl group , a chromeno-pyrimidine core , and a sulfanyl-acetamide linkage , which contribute to its unique properties. The molecular formula is with a molecular weight of 471.5 g/mol. Its structure is illustrated below:
| Property | Value |
|---|---|
| Molecular Formula | C27H22FN3O2S |
| Molecular Weight | 471.5 g/mol |
| CAS Number | 895646-68-1 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorophenyl and chromeno-pyrimidine groups enable binding to enzymes or receptors, modulating their activity. Research indicates that similar compounds can inhibit dihydrofolate reductase (DHFR), affecting nucleotide synthesis pathways crucial for DNA replication and cell division .
Antimicrobial Properties
Studies have shown that derivatives of chromeno-pyrimidine compounds exhibit significant antimicrobial activity. For instance, modifications in the chromene core can enhance antifungal properties against various pathogens. The presence of electron-withdrawing groups like fluorine has been linked to increased potency against fungal strains such as Fusarium oxysporum and Candida albicans .
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The specific interactions of the chromeno-pyrimidine moiety with cancer cell receptors are under investigation .
Study 1: Antifungal Activity
A recent study evaluated the antifungal efficacy of various chromeno-pyrimidine derivatives, including our compound of interest. The results indicated that compounds with a methyl group at position 7 exhibited enhanced activity against Fusarium oxysporum, with minimum inhibitory concentrations (MIC) significantly lower than standard antifungal agents .
Study 2: Anticancer Screening
In another study focusing on the anticancer potential of similar compounds, it was found that derivatives containing a tetrahydroquinoline moiety showed promising results in inhibiting tumor growth in vitro. The mechanism was linked to the induction of apoptosis and cell cycle arrest in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
